2-Bromo-N-(2-phenylethyl)butanamide is an organic compound with the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol. This compound features a bromine atom substituted at the second carbon of a butanamide chain, with a phenylethyl group attached to the nitrogen atom. Its structure can be represented as follows:
textBr | C-C-C-C(=O)-NH-CH2-CH(C6H5)-C
The presence of the bromine atom and the phenylethyl group contributes to its unique chemical properties, making it of interest in various chemical and biological studies.
There is no scientific literature available on the mechanism of action of 2-Bromo-N-(2-phenylethyl)butanamide.
Research indicates that compounds similar to 2-bromo-N-(2-phenylethyl)butanamide exhibit various biological activities, including:
Synthesis of 2-bromo-N-(2-phenylethyl)butanamide can be achieved through several methods:
2-Bromo-N-(2-phenylethyl)butanamide has potential applications in:
Interaction studies involving 2-bromo-N-(2-phenylethyl)butanamide focus on its binding affinity and activity against specific biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses:
Several compounds share structural similarities with 2-bromo-N-(2-phenylethyl)butanamide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Bromo-N-(1-phenylethyl)butanamide | C₁₂H₁₆BrNO | Substituent at nitrogen differs; may exhibit different biological activity. |
2-Bromo-N-(tert-butyl)butanamide | C₈H₁₆BrNO | Lacks phenyl group; used for different applications in organic synthesis. |
3-Bromo-N-(1-methyl-1-phenylethyl)butanamide | C₁₃H₁₉BrNO | Additional methyl group alters steric properties; potential variations in bioactivity. |
The uniqueness of 2-bromo-N-(2-phenylethyl)butanamide lies in its specific combination of a bromine atom and a phenylethyl substituent, which may confer distinct biological properties not found in other similar compounds. Its potential applications in both pharmaceuticals and agriculture further highlight its significance within this class of compounds.